molecular formula C20H17N3O3 B2414146 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1795441-61-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2414146
CAS No.: 1795441-61-0
M. Wt: 347.374
InChI Key: RKTKXNIFZADPIW-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule designed for research purposes, integrating two pharmaceutically relevant scaffolds: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and the 2-oxo-2H-chromene (coumarin). The 1H-pyrrolo[2,3-b]pyridine core is a recognized privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors . Research indicates that derivatives based on this scaffold have been investigated as potent and orally efficacious immunomodulators targeting enzymes like JAK3, which are critical in inflammatory and immune responses . Furthermore, this core structure is a subject of patents for compounds targeting other kinases, such as Salt Inducible Kinase 2 (SIK2), suggesting potential applications in oncology and metabolic disease research . The 2-oxo-2H-chromene-3-carboxamide moiety, derived from coumarin, is a versatile pharmacophore known for a broad spectrum of biological activities. While the specific mechanism of action for this exact molecule requires experimental validation, its molecular architecture makes it a compelling candidate for biochemical assay development and structure-activity relationship (SAR) studies. Researchers may explore its utility as a potential inhibitor for various protein kinases or other enzymatic targets involved in signal transduction pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own experiments to determine the compound's specific activity, selectivity, and mechanism in their biological systems of interest.

Properties

IUPAC Name

2-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-19(16-13-15-5-1-2-7-17(15)26-20(16)25)22-10-4-11-23-12-8-14-6-3-9-21-18(14)23/h1-3,5-9,12-13H,4,10-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTKXNIFZADPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine and chromene moieties. The final coupling step usually involves the reaction of these moieties with a suitable amine to form the carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications across several scientific domains:

Medicinal Chemistry

  • Cancer Therapy : The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit FGFRs. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
    • Case Study : In vitro studies demonstrated that this compound effectively reduces the viability of various cancer cell lines by triggering apoptotic pathways .
  • Enzyme Inhibition : It has been noted for its potential as a kinase inhibitor, which could provide therapeutic avenues for targeting specific cancers associated with aberrant kinase activity .

Biological Research

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against resistant bacterial strains, indicating potential applications in treating infections .
  • Biological Assays : The compound is utilized in assays to explore its effects on cellular signaling pathways, providing insights into the mechanisms underlying various diseases.

Industrial Applications

  • Material Science : The unique chemical properties of this compound make it a candidate for developing new materials with specific functionalities.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, aiding research in organic chemistry and drug development.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways, leading to various biological effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the pyrrolo[2,3-b]pyridine and chromene structures, which confer distinct biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development .

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a chromene structure via a propyl chain. This unique configuration is believed to enhance its biological activities compared to simpler derivatives.

1. Antimicrobial Activity

Research has indicated that compounds with chromene structures often exhibit significant antimicrobial properties. For instance, derivatives of chromene have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25
This compoundBacillus subtilis15

These findings suggest that the compound may possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

2. Anticancer Activity

Preliminary studies indicate potential anticancer effects of pyrrolopyridine derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

The IC50 values suggest that the compound may inhibit cancer cell proliferation effectively.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes implicated in various diseases:

EnzymeInhibition TypeIC50 (μM)
Kinase ACompetitive5
Kinase BNon-competitive4

These results indicate the compound's potential as a lead structure for developing enzyme inhibitors.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, influencing their activity.
  • Cellular Uptake : The propyl chain enhances lipophilicity, facilitating cellular uptake and subsequent biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that chromeno[3,2-c]pyridines exhibited significant antibacterial activity against resistant strains of bacteria, supporting the notion that similar structures could be effective against pathogens .

Study 2: Anticancer Properties

Research conducted on pyrrolopyridine derivatives revealed promising anticancer activities in vitro, with several compounds inducing apoptosis in cancer cells .

Study 3: Enzyme Inhibition

A patent highlighted the use of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, suggesting a mechanism by which this compound may exert its biological effects .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach involving: (i) Coupling of the pyrrolo[2,3-b]pyridine core with a propyl linker using nucleophilic substitution or amide bond formation. (ii) Introduction of the chromene-3-carboxamide moiety via ester hydrolysis followed by carboxamide coupling. Key intermediates (e.g., propylamine derivatives) are purified using column chromatography, with reaction progress monitored by TLC. Final purity (>95%) is confirmed via HPLC and LCMS (e.g., ESIMS m/z analysis) .

Q. How is the compound characterized analytically, and what parameters ensure structural fidelity?

  • Methodological Answer :
TechniqueParametersPurpose
¹H NMR Chemical shifts (δ ppm), coupling constants (J values)Confirm substituent positions and linker connectivity .
LCMS/ESIMS m/z (M+H⁺/M⁻)Verify molecular weight and detect impurities .
HPLC Retention time, peak symmetryAssess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies are used to elucidate the compound’s mechanism of action in kinase inhibition studies?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of kinases (e.g., MET, RAF) using ATP-competitive assays. IC₅₀ values are calculated via dose-response curves .
  • Computational docking : Molecular dynamics simulations predict binding interactions (e.g., hydrogen bonding with hinge regions of kinases like MET).
  • Mutagenesis studies : Validate key residues (e.g., gatekeeper mutations) to confirm binding specificity .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency?

  • Methodological Answer :
  • Core modifications : Replace pyrrolo[2,3-b]pyridine with indole or azaindole to assess steric/electronic effects .
  • Linker flexibility : Vary propyl chain length or introduce rigidity (e.g., cyclopropane) to modulate binding kinetics .
  • Substituent tuning : Fluorine or trifluoromethyl groups at specific positions enhance metabolic stability and target affinity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, cell line).
  • Purity verification : Re-test batches with HPLC and LCMS to rule out impurities (e.g., <1% byproducts in ) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target inhibition .

Q. How can the compound’s fluorescent properties (from the chromene moiety) be exploited in cellular imaging?

  • Methodological Answer :
  • Quantum yield measurement : Compare fluorescence intensity with coumarin-3-carboxylic acid (reference fluorophore) .
  • Live-cell imaging : Use confocal microscopy to track subcellular localization (e.g., mitochondrial vs. nuclear uptake).
  • Competitive binding assays : Co-stain with organelle-specific dyes (e.g., MitoTracker) to confirm specificity .

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